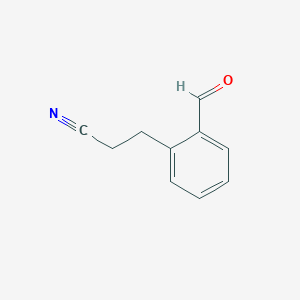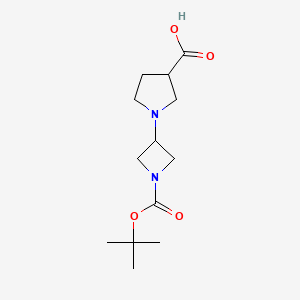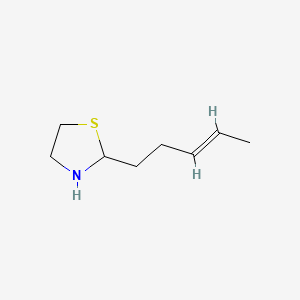
trans-2-(3-Pentenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(3-Pentenyl)thiazolidine: is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Pentenyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This click-type reaction is efficient and stable under physiological conditions, and it does not require any catalyst . The reaction kinetics can be improved by tuning the electronic characteristics of the hydrazide moiety .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(3-Pentenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiazolidine ring to a more oxidized form.
Reduction: Reduction reactions can convert the compound to a more reduced state.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The conditions for these reactions can vary, but they often occur under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiazolidine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(3-Pentenyl)thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, thiazolidine derivatives are studied for their potential therapeutic properties. They have shown promise as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agents .
Medicine: In medicine, thiazolidine derivatives are explored for their potential use in drug development. Their diverse biological activities make them attractive candidates for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds. Its stability and reactivity make it a valuable component in industrial chemical processes .
Mécanisme D'action
The mechanism of action of trans-2-(3-Pentenyl)thiazolidine involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, contributing to its pharmacological properties .
Comparaison Avec Des Composés Similaires
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Studied for its antimicrobial and anticancer activities.
Uniqueness: trans-2-(3-Pentenyl)thiazolidine is unique due to its specific structure, which includes a pentenyl group attached to the thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75606-39-2 |
|---|---|
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
2-[(E)-pent-3-enyl]-1,3-thiazolidine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-8-9-6-7-10-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
Clé InChI |
AWFQPUBEUUGVKO-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CCC1NCCS1 |
SMILES canonique |
CC=CCCC1NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
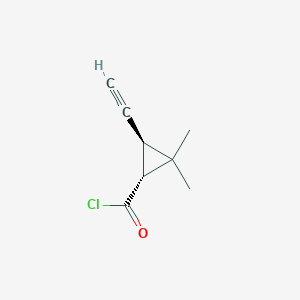
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
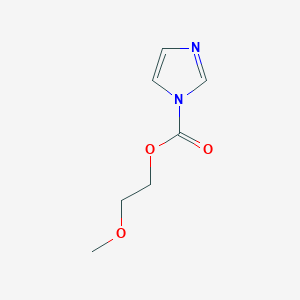
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
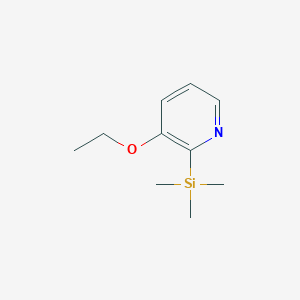
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
